An In-Depth Technical Guide to the Chemical Properties of 3-Acetamido-2-methylbenzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 3-Acetamido-2-methylbenzoic Acid
Introduction
3-Acetamido-2-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and organic synthesis. As a trifunctional molecule, featuring a carboxylic acid, a secondary amide (acetamido), and a methyl group on a benzene ring, it serves as a versatile scaffold for the synthesis of more complex molecules, including novel pharmaceutical candidates. Understanding its core chemical properties is paramount for its effective utilization as a synthetic building block. This guide provides a comprehensive overview of its physicochemical characteristics, a robust synthetic protocol, detailed spectroscopic analysis for structural confirmation, and insights into its chemical reactivity and safety considerations, tailored for professionals in drug discovery and development.
Physicochemical and Structural Properties
The unique arrangement of the functional groups in 3-acetamido-2-methylbenzoic acid dictates its physical properties, such as melting point, solubility, and crystalline structure. These foundational data are critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | 3-Acetamido-2-methylbenzoic acid | N/A |
| Synonyms | 3-Acetylamino-2-methylbenzoic acid | [1] |
| CAS Number | Not explicitly assigned; precursor is 4389-45-1 | [2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.20 g/mol | [4] |
| Monoisotopic Mass | 193.0739 Da | [5] |
| Appearance | Expected to be a crystalline solid | [6] |
| Melting Point | Data not available; precursor 3-amino-2-methylbenzoic acid melts at 181 °C | [7] |
| Solubility | Expected to have low solubility in water, but soluble in organic solvents like ethanol, DMSO, and ethyl acetate. | [8] |
| H-Bond Donor Count | 2 | [1] |
| H-Bond Acceptor Count | 3 | [1] |
Synthesis and Purification
The most logical and widely practiced approach to synthesizing 3-acetamido-2-methylbenzoic acid involves the N-acetylation of its corresponding amine precursor, 3-amino-2-methylbenzoic acid. This precursor is typically prepared via the reduction of 2-methyl-3-nitrobenzoic acid.[7][9] The overall synthetic pathway is a reliable two-step process.
Caption: General two-step synthesis pathway.
Experimental Protocol: Acetylation of 3-Amino-2-methylbenzoic Acid
This protocol details the conversion of the amine precursor to the final acetamido product. The use of acetic anhydride is a standard and efficient method for N-acetylation.
Materials:
-
3-Amino-2-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (as solvent, optional) or water
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: In a round-bottom flask, suspend 1.0 equivalent of 3-amino-2-methylbenzoic acid in a minimal amount of glacial acetic acid or water.
-
Reagent Addition: While stirring, slowly add 1.1 to 1.5 equivalents of acetic anhydride to the suspension. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or gently heat to 50-60 °C for 30 minutes to ensure complete reaction. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly add cold deionized water to precipitate the crude product. The acetamido derivative is typically less soluble in aqueous media than the amino-acid salt precursor.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining acetic acid and unreacted starting material.
-
Drying: Dry the purified white solid in a vacuum oven at 60-70 °C to a constant weight.
Causality Note: Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.
Spectroscopic Characterization
Confirming the molecular structure is a critical, self-validating step in synthesis. The following spectroscopic data are predicted based on the known effects of the constituent functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3300 - 3200 | N-H (Amide) | Stretch | Medium, sharp peak |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretch | Very broad, often overlaps with C-H stretches |
| 3000 - 2850 | C-H (Methyl & Aromatic) | Stretch | Weak to medium peaks |
| ~1700 - 1680 | C=O (Carboxylic Acid) | Stretch | Strong, sharp peak |
| ~1660 - 1640 | C=O (Amide I Band) | Stretch | Strong, sharp peak |
| ~1550 | N-H Bend / C-N Stretch | Amide II Band | Medium intensity peak |
| 1600, 1475 | C=C (Aromatic) | Stretch | Two to three sharp peaks of variable intensity |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. Chemical shifts are predicted relative to TMS (Tetramethylsilane) at 0.00 ppm.[10]
¹H NMR Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | Singlet, broad | 1H | H -OOC- | The acidic proton of the carboxylic acid is highly deshielded and often broad. |
| ~7.5 - 8.0 | Singlet, broad | 1H | H -N- | The amide proton signal is typically a broad singlet. |
| ~7.2 - 7.8 | Multiplet | 3H | Ar-H | Aromatic protons on the substituted ring. Their exact shifts and coupling patterns depend on the electronic effects of the three substituents. |
| ~2.2 - 2.4 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. |
| ~2.1 - 2.2 | Singlet | 3H | O=C-CH₃ | Protons of the acetyl methyl group. |
¹³C NMR Predicted Data:
| Chemical Shift (δ, ppm) | Carbon Atom Assignment | Rationale |
| ~168 - 172 | C =O (Carboxylic Acid) | Carbonyl carbons are highly deshielded.[11] |
| ~168 - 170 | C =O (Amide) | Similar to the acid carbonyl, but slightly different electronic environment. |
| ~130 - 140 | Ar-C (quaternary) | Aromatic carbons attached to other non-hydrogen atoms (C-1, C-2, C-3). |
| ~115 - 130 | Ar-C H (methine) | Aromatic carbons bonded to hydrogen (C-4, C-5, C-6). |
| ~24 | O=C-C H₃ | Acetyl methyl carbon. |
| ~18 - 22 | Ar-C H₃ | Aromatic methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a fingerprint for the molecule.
-
Expected Molecular Ion [M+H]⁺: m/z ≈ 194.08
-
Expected Molecular Ion [M]⁺˙: m/z ≈ 193.07
-
Key Fragmentation: A primary fragmentation pathway is the loss of an acetyl group (CH₃CO•, 43 Da) or a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, leading to a significant peak at m/z ≈ 151. This corresponds to the mass of the 3-amino-2-methylbenzoic acid cation. Further fragmentation could involve the loss of water (18 Da) or carbon monoxide (28 Da) from the carboxylic acid group.
Chemical Reactivity and Solution Behavior
The reactivity of 3-acetamido-2-methylbenzoic acid is governed by its three functional groups.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with an alcohol under acidic conditions), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), or reduction to a primary alcohol (using strong reducing agents like LiAlH₄).
-
Acetamido Group: This amide is relatively stable. However, it can be hydrolyzed back to the parent amine (3-amino-2-methylbenzoic acid) under strong acidic or basic conditions with heating. This property is sometimes utilized for protecting group strategies in multi-step syntheses.[12]
-
Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The directing effects of the existing substituents are complex: the methyl group is weakly activating and ortho-, para-directing; the carboxylic acid is deactivating and meta-directing; the acetamido group is moderately activating and ortho-, para-directing. The outcome of a substitution reaction would depend heavily on the specific reaction conditions.
Solution Behavior: Dimerization and Solvation
In apolar solvents or in the solid state, substituted benzoic acids commonly form hydrogen-bonded dimers through their carboxylic acid groups.[13] This self-association significantly influences their physical properties and can affect reactivity. In polar, hydrogen-bond accepting solvents (like DMSO or methanol), the benzoic acid is more likely to form hydrogen bonds with solvent molecules, disrupting the dimer formation.
Caption: Dimerization vs. Solvation of the carboxylic acid moiety.
Safety and Handling
| Hazard Category | Precautionary Measures | First Aid |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or goggles.[14] |
| Skin Irritation | May cause skin irritation. | Wear impervious gloves (e.g., nitrile). |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust. | Handle in a well-ventilated area or use a fume hood. Avoid breathing dust. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Handling & Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. Keep away from strong oxidizing agents. | N/A |
Applications in Research and Development
Substituted benzoic acids are foundational building blocks in medicinal chemistry.[16] The specific structure of 3-acetamido-2-methylbenzoic acid makes it a valuable intermediate for several reasons:
-
Scaffold for Drug Design: The aromatic ring provides a rigid core onto which other functional groups can be elaborated to interact with biological targets.
-
Analgesic and Anti-inflammatory Agents: Acetylated amino-salicylic acid derivatives have been investigated for their analgesic and anti-inflammatory properties, often as selective COX-2 inhibitors.[8][17] This compound shares structural motifs with this class of drugs.
-
Modulation of Physicochemical Properties: The acetamido group can form hydrogen bonds and the methyl group adds lipophilicity, allowing for fine-tuning of a potential drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
3-Acetamido-2-methylbenzoic acid is a well-defined organic compound with a rich chemical character derived from its combination of carboxylic acid, amide, and methyl-substituted aromatic functionalities. Its synthesis is straightforward from commercially available precursors, and its structure can be unambiguously confirmed through standard spectroscopic techniques. The predictable reactivity of its functional groups, combined with its structural similarity to known bioactive molecules, establishes it as a valuable and versatile intermediate for researchers engaged in the design and synthesis of novel compounds, particularly within the field of drug discovery. Proper adherence to safety protocols inferred from related structures is essential for its handling.
References
- Angew. Chem. Int. Ed. 2018, 57, 7205. (URL not directly available)
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Amino-p-toluic acid.
-
PubChem. (n.d.). 3-Acetoxy-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].
-
PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].
- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28, 271-280. (URL not directly available)
-
SpectraBase. (n.d.). 3-Acetoacetamido-4-(hexadecyloxy)benzoic acid, methyl ester. Retrieved from [Link].
-
ChemicalRegister.com. (n.d.). 3-ACETAMIDO-2-METHYLBENZOIC ACID Suppliers. Retrieved from [Link].
-
ChemSrc. (n.d.). CAS 100193-10-0 2-Acetamido-3-acetoxybenzoic Acid Methyl Ester. Retrieved from [Link].
-
ChemSrc. (2025). 2-Acetamido-3-methylbenzoic acid. Retrieved from [Link].
-
PubChem. (n.d.). 4-Acetamido-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link].
-
PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link].
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link].
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum. Retrieved from [Link].
-
NP-MRD. (n.d.). 1H NMR Spectrum. Retrieved from [Link].
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum. Retrieved from [Link].
-
PubChemLite. (n.d.). 3-acetamido-2-methylbenzoic acid (C10H11NO3). Retrieved from [Link].
-
da Silva, G. F., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link].
-
Wikipedia. (n.d.). m-Toluic acid. Retrieved from [Link].
-
NIST. (n.d.). Benzoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link].
-
PubChem. (n.d.). 2-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].
- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link].
-
Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link].
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link].
-
Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link].
- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
-
NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link].
-
NIST. (n.d.). Benzoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link].
-
NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link].
-
MDPI. (2026). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Retrieved from [Link].
-
PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link].
Sources
- 1. 3-ACETAMIDO-2-METHYLBENZOIC ACID Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. 2-Acetamido-3-methylbenzoic acid | CAS#:67081-69-0 | Chemsrc [chemsrc.com]
- 3. 3-ACETAMIDO-2-METHYLBENZOIC ACID CAS#: [chemicalbook.com]
- 4. 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-acetamido-2-methylbenzoic acid (C10H11NO3) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. archivepp.com [archivepp.com]
- 13. 3-Acetoxy-2-methylbenzoic acid | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
